molecular formula C6H10ClN3 B1344351 2-((Pyridin-4-yl)methyl)hydrazine hydrochloride CAS No. 1149588-41-9

2-((Pyridin-4-yl)methyl)hydrazine hydrochloride

Cat. No.: B1344351
CAS No.: 1149588-41-9
M. Wt: 159.62 g/mol
InChI Key: MNRWHUKMYOKCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Pyridin-4-yl)methyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

Studies have explored the modification of the isoniazid structure with derivatives like 2-((Pyridin-4-yl)methyl)hydrazine hydrochloride, evaluating their antitubercular activity against various strains of mycobacteria. Such derivatives displayed in vitro efficacy comparable to isoniazid, with some showing significant activity against isoniazid-resistant non-tuberculous mycobacteria. This highlights their potential for the rational design of new leads for antitubercular compounds (Asif, 2014).

Synthesis of Pyridazine and Pyridazone Analogues

Pyridazine and pyridazone analogues, synthesized through reactions involving hydrazine derivatives, are reported for their interesting biological activities, especially related to the cardiovascular system. The review on synthetic protocols of these analogues underscores the versatility of hydrazine derivatives in synthesizing compounds with a variety of biological activities (Jakhmola et al., 2016).

Heterocyclic N-oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine, highlight their usefulness as versatile synthetic intermediates with significant medicinal applications. These compounds have been applied in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have shown potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Antineoplastic Action of Hydrazines

The antineoplastic activities of hydrazines and hydrazine-containing natural products have been reviewed, with findings indicating that many such compounds, including base hydrazine and its analogues, exhibited antineoplastic actions in animals and some in humans. This suggests the potential of these compounds in cancer chemotherapeutic applications, despite concerns over carcinogenic properties in a substantial number of hydrazine class compounds (Tóth, 1996).

Monoamine Oxidase Inhibitors in Hypertension

Research has documented the antihypertensive effects of monoamine oxidase inhibitors, including specific hydrazine derivatives. These inhibitors demonstrate primarily postural hypotension and are potentiated by simultaneous administration of chlorothiazide, indicating their potential use in hypertension therapy (Maxwell et al., 1960).

Biochemical Analysis

Biochemical Properties

2-((Pyridin-4-yl)methyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. The compound inhibits this enzyme, leading to reduced collagen production . Additionally, this compound has been shown to interact with protein kinases, which are crucial for cell signaling and regulation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the expression of collagen type I alpha 1 protein in hepatic stellate cells, which are involved in liver fibrosis . This inhibition leads to reduced fibrosis and improved liver function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to collagen prolyl-4-hydroxylase, inhibiting its activity and reducing collagen synthesis . Additionally, it interacts with protein kinases, leading to the inhibition of their activity and subsequent modulation of cell signaling pathways . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that the compound maintains its inhibitory effects on collagen synthesis and protein kinase activity over extended periods . Its stability and efficacy may decrease over time, depending on the storage conditions and experimental setup.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and impaired cellular function . Therefore, it is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and protein kinase activity . The compound’s inhibitory effects on these pathways lead to reduced collagen production and modulation of cell signaling. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells depend on the presence of specific transporters and binding proteins that facilitate its movement and retention.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in collagen synthesis and cell signaling . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its biochemical effects.

Properties

IUPAC Name

pyridin-4-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4,9H,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRWHUKMYOKCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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